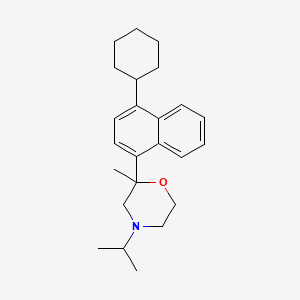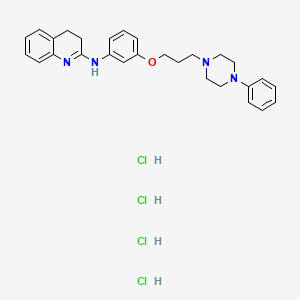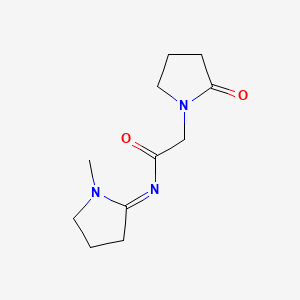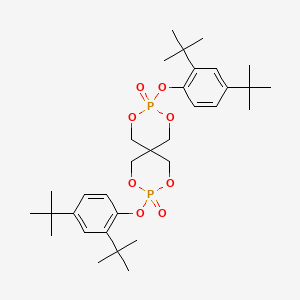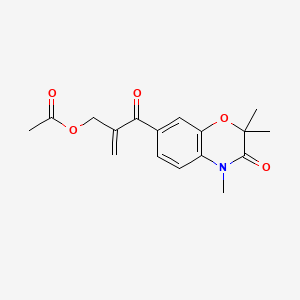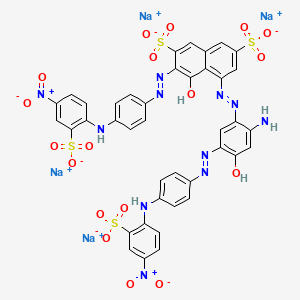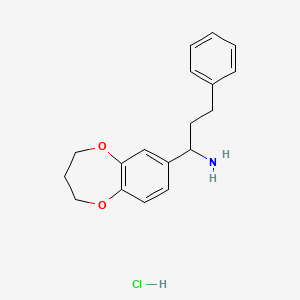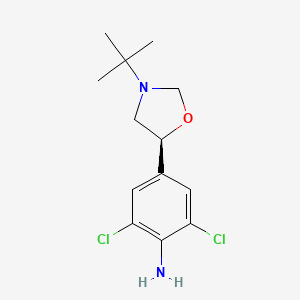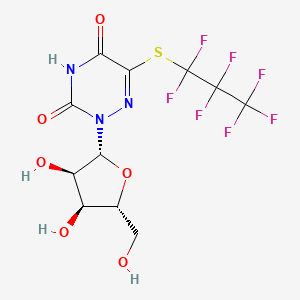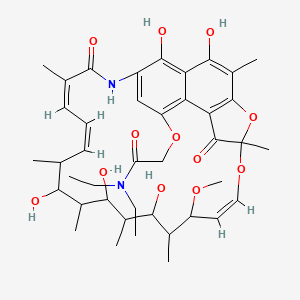
N,N-diethyl-2-((5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-9-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves several steps. One common method includes the condensation of benzaldehyde with 2-methyl-4-oxazolone under specific reaction conditions . The reaction typically requires a base catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
(E)-4-benzylidene-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives.
Substitution: It can undergo substitution reactions where the benzylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
(E)-4-benzylidene-2-methyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(E)-4-benzylidene-2-methyloxazol-5(4H)-one can be compared with other similar compounds such as:
- 4-benzylidene-2-phenyl-oxazol-5(4H)-one
- 4-benzylidene-2-methyl-oxazolidin-5-one These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of (E)-4-benzylidene-2-methyloxazol-5(4H)-one lies in its specific benzylidene and oxazolone moieties, which confer distinct properties and applications .
Eigenschaften
CAS-Nummer |
20501-32-0 |
|---|---|
Molekularformel |
C41H56N2O12 |
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
N,N-diethyl-2-[[(9Z,19Z,21Z)-2,13,15,17,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetamide |
InChI |
InChI=1S/C41H56N2O12/c1-11-43(12-2)29(44)19-53-28-18-26-37(49)31-30(28)32-38(25(8)36(31)48)55-41(9,39(32)50)54-17-16-27(52-10)22(5)34(46)24(7)35(47)23(6)33(45)20(3)14-13-15-21(4)40(51)42-26/h13-18,20,22-24,27,33-35,45-49H,11-12,19H2,1-10H3,(H,42,51)/b14-13-,17-16-,21-15- |
InChI-Schlüssel |
BYGXEZLGHPZCPM-FMAJGZLVSA-N |
Isomerische SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C/C(C(C(C(C(C(C(C(/C=C\OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)/C)O |
Kanonische SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


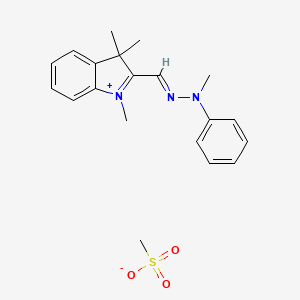
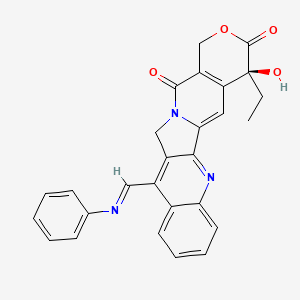
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

